molecular formula C14H14N4O3 B11007131 N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}pyrazine-2-carboxamide

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}pyrazine-2-carboxamide

Cat. No.: B11007131
M. Wt: 286.29 g/mol
InChI Key: QYXVPXJPFOVNOI-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE is a complex organic compound that features a pyrazine ring, an aniline derivative, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE typically involves the reaction of 4-methoxyaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 2-pyrazinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methoxyanilino)-2-oxoethyl]-4-methylbenzamide
  • N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamide
  • N-[2-(3-chloro-2-methoxyanilino)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-3-yl}oxy)ethyl]prop-2-enamide

Uniqueness

N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-[2-(4-methoxyanilino)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C14H14N4O3/c1-21-11-4-2-10(3-5-11)18-13(19)9-17-14(20)12-8-15-6-7-16-12/h2-8H,9H2,1H3,(H,17,20)(H,18,19)

InChI Key

QYXVPXJPFOVNOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CNC(=O)C2=NC=CN=C2

Origin of Product

United States

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